

Validating the Anticancer Targets of 4-Cinnolinol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B105057

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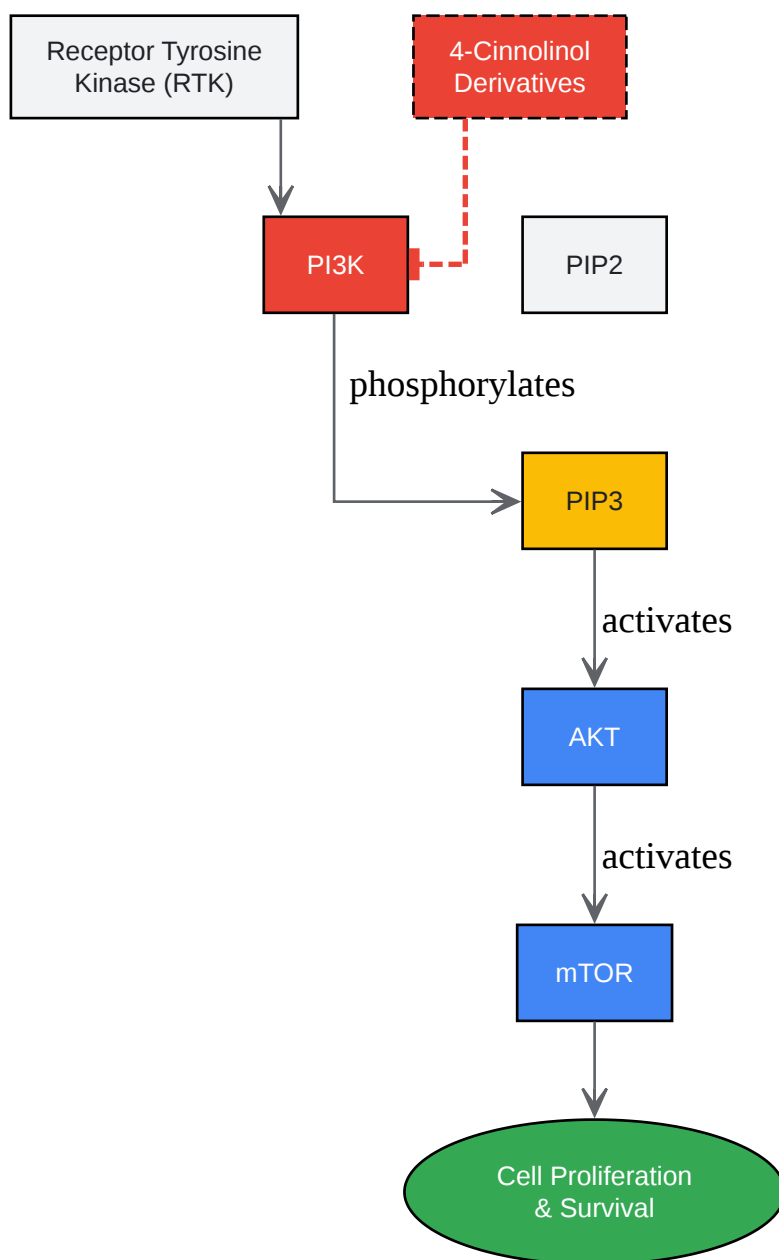
The landscape of cancer therapeutics is continually evolving, with a persistent search for novel molecular scaffolds that can yield more effective and selective anticancer agents. Among the heterocyclic compounds that have garnered interest, cinnoline derivatives, and specifically **4-cinnolinol** (cinnolin-4-one) derivatives, are emerging as a promising class of compounds with potential anticancer activity. This guide provides a comparative analysis of the anticancer targets of **4-cinnolinol** derivatives against established alternative drugs, supported by available experimental data.

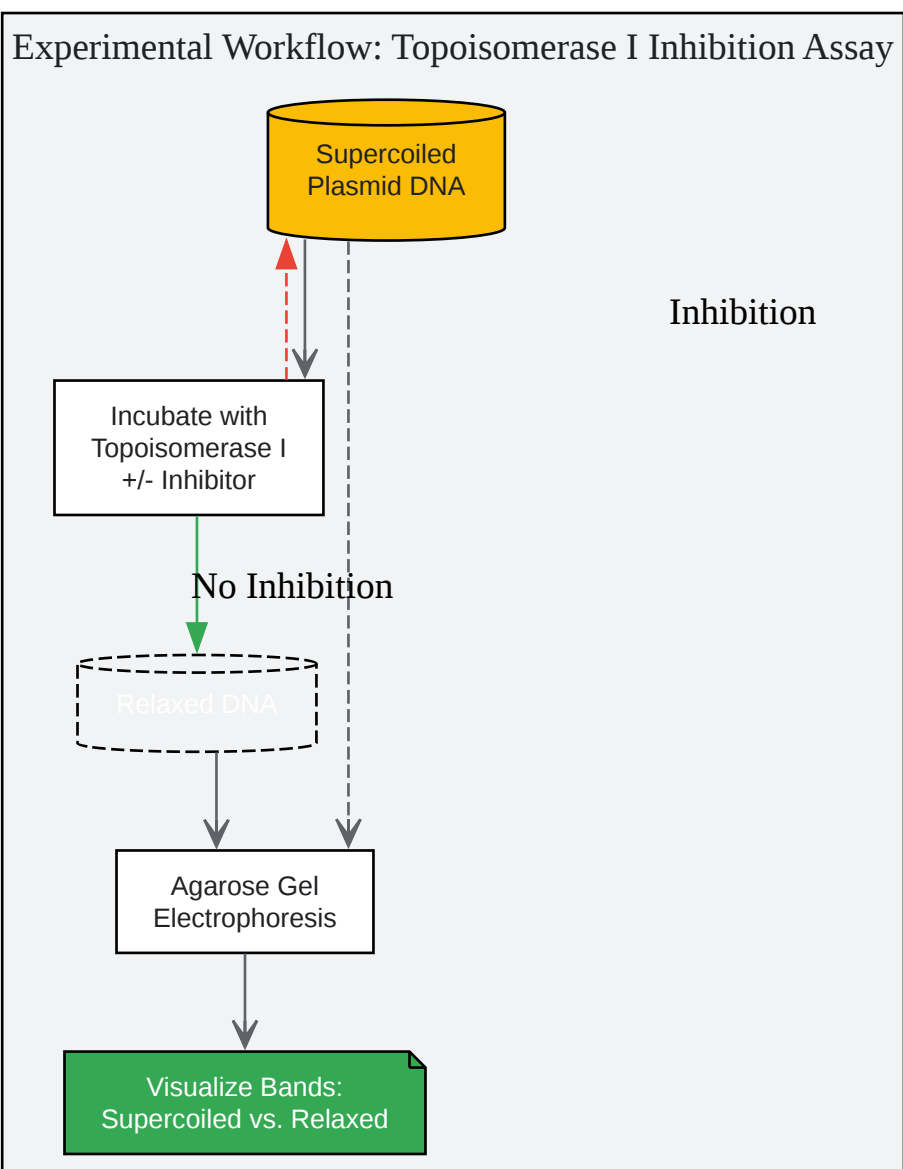
Targeting Key Cancer Pathways: PI3K and Topoisomerase I

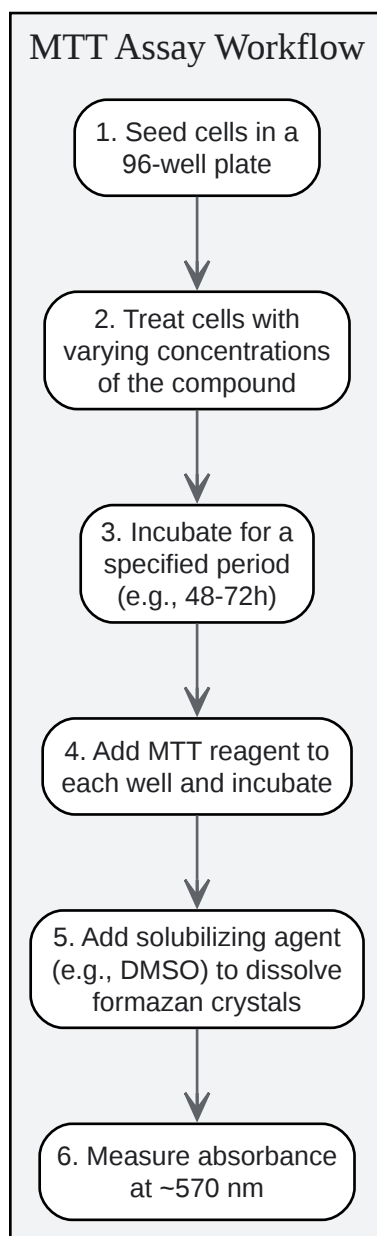
Recent research has highlighted two primary mechanisms of action for the anticancer effects of cinnoline derivatives: the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and the inhibition of Topoisomerase I. These pathways are critical for cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy.







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